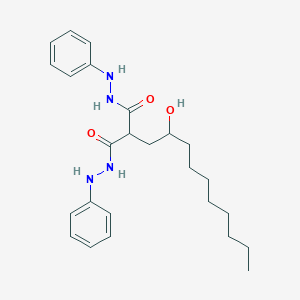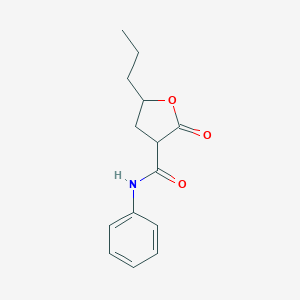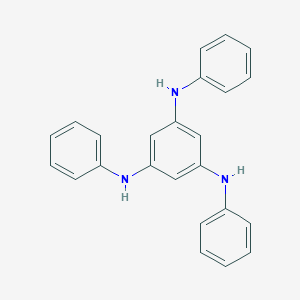
N,N',N''-Triphenyl-1,3,5-benzenetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Triphenyl-1,3,5-benzenetriamine is an organic compound with the molecular formula C24H21N3. It is a triamine derivative of benzene, where three phenyl groups are attached to the nitrogen atoms of the 1,3,5-benzenetriamine core. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
N,N’,N’'-Triphenyl-1,3,5-benzenetriamine is an organic compound that primarily targets the oxidative processes in various lubricating oils .
Mode of Action
The compound interacts with its targets by exhibiting high thermal stability and strong oil sludge control capabilities . This interaction results in an enhanced anti-oxidation effect, especially at high temperatures .
Biochemical Pathways
The compound affects the oxidation pathway of lubricating oils. By inhibiting the oxidation process, it prevents the formation of sludge and other oxidation products, thereby maintaining the quality and performance of the oil .
Result of Action
The molecular and cellular effects of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine’s action result in a significant extension of the working life of lubricating oils . It achieves this by effectively controlling oil sludge and exhibiting excellent anti-oxidation performance in high-temperature oil oxidation tests .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine. The compound shows excellent anti-oxidation performance at high temperatures, indicating that it is well-suited for environments where lubricating oils are exposed to high thermal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine can be synthesized through a nucleophilic substitution reaction. One common method involves the condensation of 3-bromoaniline with phenylboronic acid in the presence of a base catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the synthesis of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine follows similar principles but on a larger scale. The reaction is optimized for higher yields and cost-effectiveness. The product is then purified through recrystallization or chromatography to achieve the required purity levels for various applications .
Types of Reactions:
Oxidation: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of quinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a base catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives
Scientific Research Applications
N,N’,N’'-Triphenyl-1,3,5-benzenetriamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials
Comparison with Similar Compounds
- 1,3,5-Tris(phenylamino)benzene
- N,N’,N’'-Triphenylbenzene-1,3,5-triamine
Comparison: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine stands out due to its high stability and unique electronic properties. Compared to similar compounds, it exhibits better solubility in organic solvents and higher thermal stability, making it more suitable for applications in high-temperature environments and electronic devices .
Properties
IUPAC Name |
1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQHYGLEATWRFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC(=C2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281055 |
Source


|
| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102664-66-4 |
Source


|
| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the protonation of N,N',N''-Triphenyl-1,3,5-benzenetriamine occur?
A1: The research demonstrates that protonation of this compound doesn't target the nitrogen atoms as might be expected. Instead, protonation occurs on one of the carbon atoms within the central benzene ring. This leads to the formation of a stable σ complex, N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium p-toluenesulfonate. []
Q2: What structural changes are observed in this compound upon protonation?
A2: Protonation significantly alters the structure of this compound. The aromaticity of the central benzene ring is disrupted as evidenced by bond length changes. The nitrogen atoms play a crucial role in stabilizing the positive charge by delocalizing it. Additionally, one of the outer phenyl rings contributes to electronic stabilization by aligning itself closer to the plane of the central ring system. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
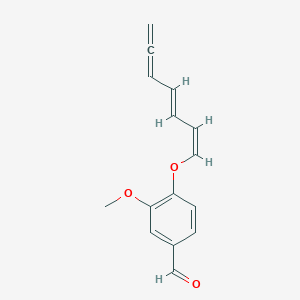
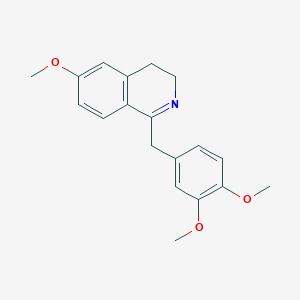
![13-(4,5-Dimethoxy-9-oxo-12-oxa-8,16-diazaheptacyclo[14.5.2.01,17.02,7.08,21.011,20.014,19]tricosa-2,4,6,13-tetraen-13-yl)-4,5-dimethoxy-12-oxa-8,16-diazaheptacyclo[14.5.2.01,17.02,7.08,21.011,20.014,19]tricosa-2,4,6,13-tetraen-9-one](/img/structure/B373552.png)
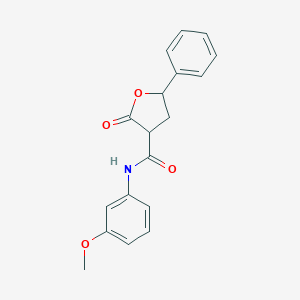
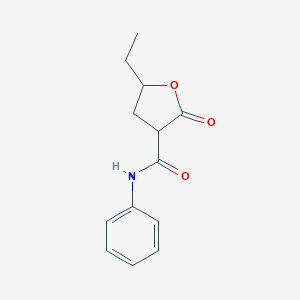
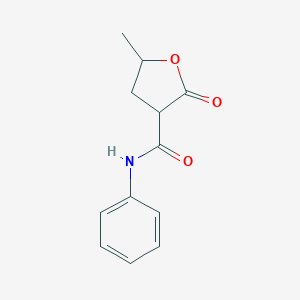

![2,2-Dimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B373561.png)
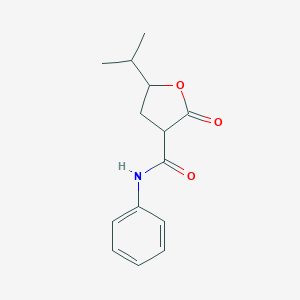
![2,2,6-Trimethyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373564.png)
![7-methoxy-2,2-dimethyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373565.png)
